molecular formula C9H8BNO3 B1586876 3-Phenylisoxazole-5-boronic acid CAS No. 5868-54-2

3-Phenylisoxazole-5-boronic acid

Cat. No. B1586876
CAS RN: 5868-54-2
M. Wt: 188.98 g/mol
InChI Key: VEJIQHRMIYFYPS-UHFFFAOYSA-N
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Description

3-Phenylisoxazole-5-boronic acid is a type of boronic acid, which are trivalent boron-containing organic compounds that possess one alkyl substituent (a C–B bond) and two hydroxyl groups . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular formula of 3-Phenylisoxazole-5-boronic acid is C9H8BNO3 . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (a C–B bond) and two hydroxyl groups .


Chemical Reactions Analysis

Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also play a role in boron-catalysed direct amidation reactions .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable and easy to handle, making them particularly attractive as synthetic intermediates .

Scientific Research Applications

Sensing Applications

3-Phenylisoxazole-5-boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to form stable complexes with diols allows it to be used in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein function and interaction .

Separation Technologies

Boronic acids are employed in separation technologies, particularly in the electrophoresis of glycated molecules. This application is significant in the analysis of glycoproteins and other post-translationally modified proteins .

Development of Therapeutics

The interaction of boronic acids with various biological molecules paves the way for the development of therapeutics. This includes the design of molecules that can interfere with signaling pathways or act as enzyme inhibitors .

Drug Discovery

Isoxazole rings, such as those found in 3-Phenylisoxazole-5-boronic acid, are common in many commercially available drugs. The compound’s structure allows for the development of new drugs with potential applications in treating various diseases .

Analytical Methods

Boronic acids, including 3-Phenylisoxazole-5-boronic acid, are used as building materials for microparticles in analytical methods. These microparticles can be used in a variety of assays and detection systems .

Mechanism of Action

The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question, and new alternatives are proposed . These are likely to proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group .

Safety and Hazards

When handling 3-Phenylisoxazole-5-boronic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes or clothing . Personal protective equipment should be worn and adequate ventilation ensured .

Future Directions

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . For example, glucose-sensitive hydrogels able to release hypoglycemic drugs as a response to the increase of the glucose level are of interest for researchers . This is just one of the many potential future directions for research involving boronic acids.

properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJIQHRMIYFYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NO1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400708
Record name (3-Phenyl-1,2-oxazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylisoxazole-5-boronic acid

CAS RN

5868-54-2
Record name (3-Phenyl-1,2-oxazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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